

In-Depth Technical Guide to m-Phenoxybenzyl Cyanide: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenoxyphenylacetonitrile

Cat. No.: B179426

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of m-Phenoxybenzyl cyanide, also known as 3-Phenoxybenzyl cyanide or (3-phenoxyphenyl)acetonitrile. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and related chemical fields.

Chemical Identity and Physical Properties

m-Phenoxybenzyl cyanide is an aromatic nitrile with the molecular formula C₁₄H₁₁NO^[1]. It possesses a molecular weight of approximately 209.24 g/mol ^[1]. While specific experimental data for the melting point, boiling point, and density of m-Phenoxybenzyl cyanide are not readily available in the searched literature, data for the closely related isomer, 3-phenoxybenzaldehyde cyanohydrin, provides valuable insight. This isomer has a boiling point of 399.8 °C at 760 mmHg and a density of 1.22 g/cm³^[2]. It is soluble in various organic solvents, including benzene, toluene, ethyl acetate, and n-hexane^[3]. Given the structural similarity, m-Phenoxybenzyl cyanide is expected to exhibit comparable solubility characteristics.

Property	Value	Source
Molecular Formula	C14H11NO	[1]
Molecular Weight	209.24 g/mol	[1]
IUPAC Name	2-(3-phenoxyphenyl)acetonitrile	[1]
Synonyms	3-Phenoxybenzyl cyanide, (3-Phenoxyphenyl)acetonitrile	[1]
CAS Number	51632-29-2	[1]
Boiling Point (of isomer)	399.8 °C at 760 mmHg	[2]
Density (of isomer)	1.22 g/cm³	[2]
Solubility (of isomer)	Soluble in benzene, toluene, ethyl acetate, n-hexane	[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of m-Phenoxybenzyl cyanide. The following information has been compiled from public databases.

Technique	Description
¹ H NMR	Data available from Sigma-Aldrich Co. LLC.
¹³ C NMR	Data available from Sigma-Aldrich Co. LLC.
GC-MS	Mass spectrometry data available from the NIST Mass Spectrometry Data Center, with a top peak at m/z 209.
FTIR	Neat spectrum available from Sigma-Aldrich Co. LLC.
Raman	Spectrum available from John Wiley & Sons, Inc.

Source: PubChem CID 40075[\[1\]](#)

Experimental Protocols

Synthesis of m-Phenoxybenzyl Cyanide

A common method for the synthesis of benzyl cyanides is through the nucleophilic substitution of a benzyl halide with a cyanide salt. The following protocol is adapted from the synthesis of 3-chlorobenzyl cyanide and can be applied to the synthesis of m-phenoxybenzyl cyanide from m-phenoxybenzyl chloride[\[4\]](#).

Reaction:

Materials:

- m-Phenoxybenzyl chloride
- Sodium cyanide (NaCN)
- Aprotic polar solvent (e.g., Dimethyl sulfoxide - DMSO, or Dimethylformamide - DMF)
- Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) (Optional, but recommended for improved reaction rates and yields)[\[4\]](#)
- Reaction vessel with a stirrer and reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a well-ventilated fume hood, dissolve m-phenoxybenzyl chloride in the chosen aprotic polar solvent within the reaction vessel.
- Add a stoichiometric equivalent of sodium cyanide. If using a phase-transfer catalyst, add a catalytic amount (typically 1-5 mol%).

- Heat the reaction mixture with stirring under reflux. The reaction temperature and time will depend on the specific solvent and catalyst used. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic extracts and wash with brine (saturated NaCl solution).
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude m-phenoxybenzyl cyanide.
- Purify the crude product by vacuum distillation to yield pure m-phenoxybenzyl cyanide.

Analytical Methods

The analysis of m-Phenoxybenzyl cyanide can be performed using chromatographic techniques coupled with mass spectrometry.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like m-phenoxybenzyl cyanide. To enhance the volatility and chromatographic performance of cyanide-containing compounds, derivatization is often employed^[5].

Sample Preparation (Derivatization):

A common derivatizing agent for cyanide is pentafluorobenzyl bromide (PFB-Br)^[5]. The reaction converts the cyanide into a more volatile and electron-capturing derivative, which is highly sensitive for MS detection.

Instrumentation and Conditions (General):

- Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5MS or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless or split, depending on the concentration.
- Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure the elution of the derivatized analyte.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring the characteristic ions of the derivatized m-phenoxybenzyl cyanide.

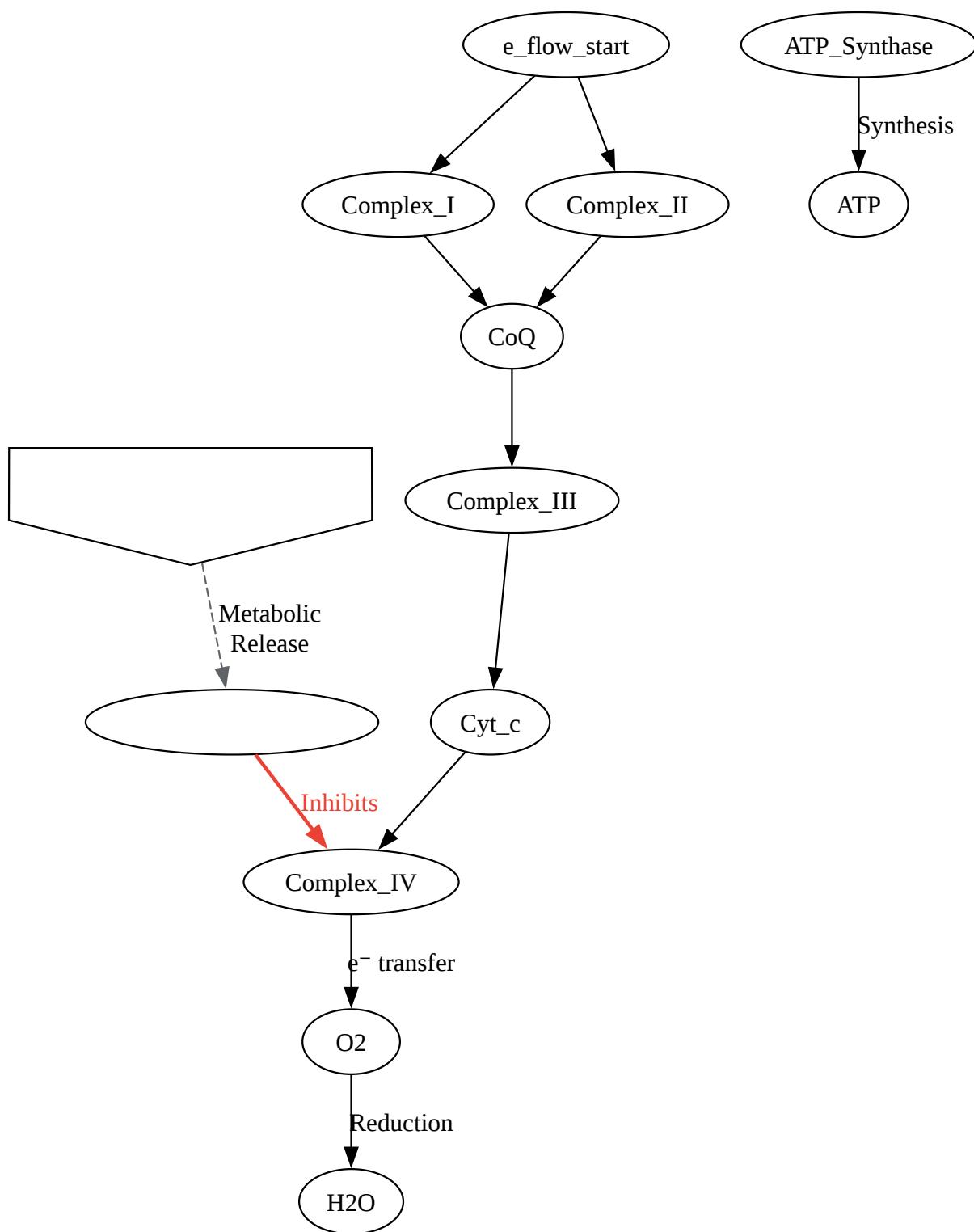
HPLC-MS is suitable for the analysis of less volatile compounds and can also be used for the determination of m-phenoxybenzyl cyanide, particularly in biological matrices[6][7].

Sample Preparation:

For biological samples, a sample clean-up and extraction procedure is necessary. This may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). Derivatization may also be employed to improve chromatographic retention and ionization efficiency[6][7].

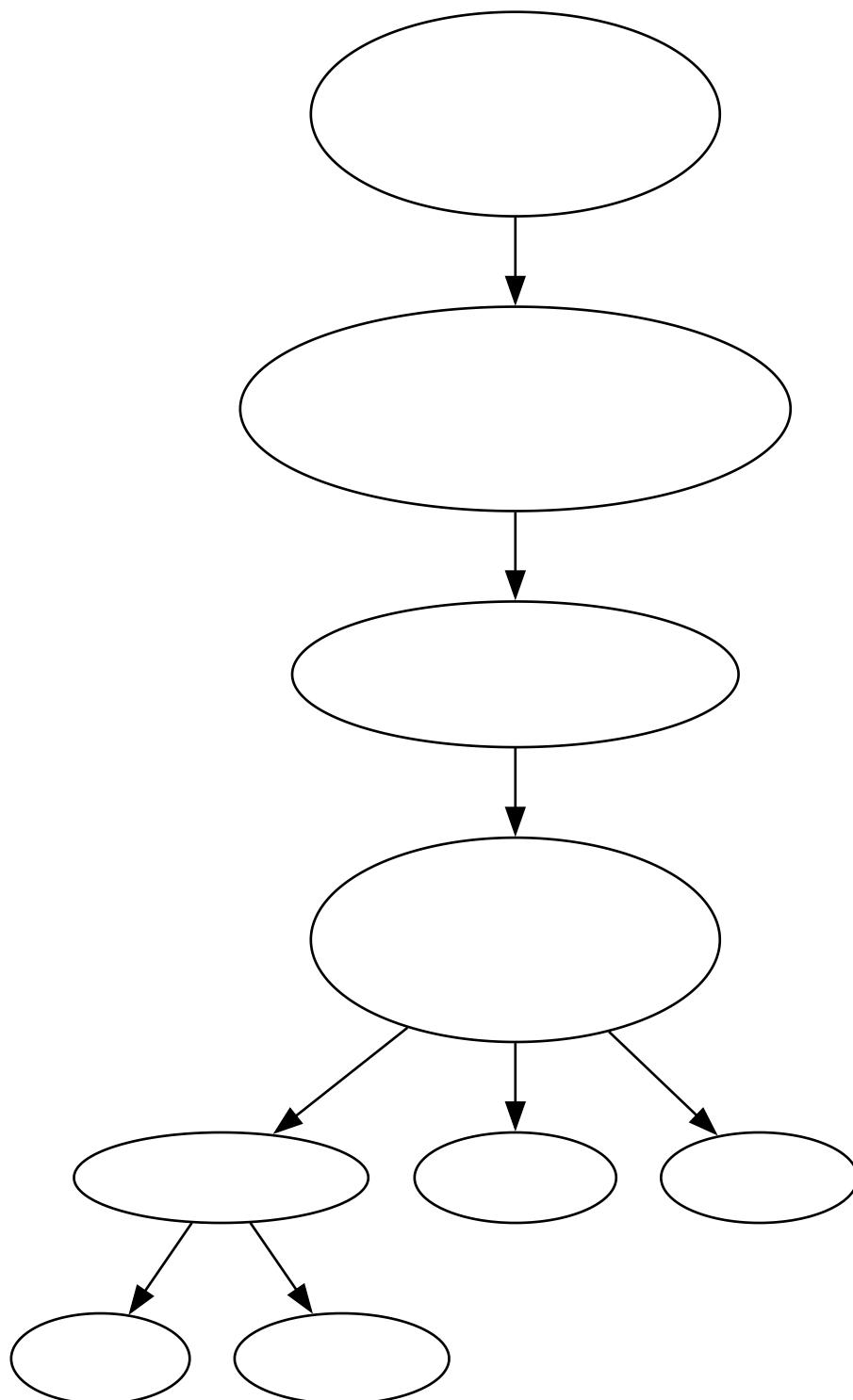
Instrumentation and Conditions (General):

- HPLC System: A binary or quaternary pump system with a degasser and autosampler.
- Column: A reverse-phase C18 column is typically used for the separation of nonpolar to moderately polar compounds.
- Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization.
- Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, operated in either positive or negative ion mode depending on the analyte and derivatizing agent.


- Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantitative analysis.

Chemical Reactivity and Stability

m-Phenoxybenzyl cyanide is expected to be stable under normal storage conditions. However, it can undergo hydrolysis of the nitrile group to a carboxylic acid (m-phenoxybenzoic acid) under acidic or basic conditions, especially at elevated temperatures. The phenoxybenzyl moiety can be susceptible to cleavage under harsh conditions.


Biological Activity and Signaling Pathways

The primary toxicological concern with m-phenoxybenzyl cyanide is related to the cyanide group. The cyanide ion (CN⁻) is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[8][9][10].

[Click to download full resolution via product page](#)

By binding to the ferric iron in cytochrome a3 of cytochrome c oxidase, cyanide blocks the transfer of electrons to oxygen. This disruption of the electron transport chain halts aerobic respiration and the production of ATP, leading to rapid cellular hypoxia and cytotoxicity[8].

Beyond the acute toxicity of the cyanide moiety, metabolites of phenoxybenzyl compounds, such as 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, have been investigated for other biological effects, including potential endocrine-disrupting activities[11][12]. However, studies on these specific metabolites have shown no significant estrogenic activity in mammalian cell lines or in vivo models[12][13]. The overall biological effect of the intact m-phenoxybenzyl cyanide molecule may involve a combination of cyanide toxicity and potential effects from its metabolites.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN [chembk.com]
- 4. 3-Chlorobenzyl Cyanide [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of blood cyanide by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanide - Wikipedia [en.wikipedia.org]
- 9. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide to m-Phenoxybenzyl Cyanide: Physical and Chemical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179426#physical-and-chemical-characteristics-of-m-phenoxybenzyl-cyanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com